molecular formula C6H6Cl2N2 B179702 2,6-Dichloro-N-methylpyridin-4-amine CAS No. 175461-33-3

2,6-Dichloro-N-methylpyridin-4-amine

Cat. No.: B179702
CAS No.: 175461-33-3
M. Wt: 177.03 g/mol
InChI Key: ITRDWZKFGCLLTO-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-methylpyridin-4-amine is a chemical compound with the CAS Number: 175461-33-3. It has a molecular weight of 177.03 and a linear formula of C6H6Cl2N2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and one methylamine group attached. The InChI code for this compound is 1S/C6H6Cl2N2/c1-10-5-3-4(7)9-6(8)2-5/h2-3H,1H3 (H,10,9) and the InChI key is QLVKPJDPGNLXSJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 177.03 and a linear formula of C6H6Cl2N2 . More specific physical and chemical properties such as density, boiling point, and melting point are not provided in the available resources .

Mechanism of Action

2,6-Dichloro-N-methylpyridin-4-amine is a strong base, and as such it can act as a nucleophile in organic synthesis. It can also act as an electrophile in the presence of a suitable nucleophile. This compound can also act as a catalyst in certain reactions, such as the synthesis of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been observed to be non-toxic in laboratory animals, and is not believed to be a carcinogen.

Advantages and Limitations for Lab Experiments

2,6-Dichloro-N-methylpyridin-4-amine has several advantages for use in laboratory experiments. It is stable, soluble, and non-toxic. It is also relatively inexpensive and readily available. However, it is also highly reactive, and can be corrosive in certain conditions.

Future Directions

There are several potential future directions for the use of 2,6-Dichloro-N-methylpyridin-4-amine in scientific research. It could be used in the synthesis of new pharmaceuticals, such as antibiotics and antifungal agents. It could also be used in the development of new polymers and materials. Additionally, it could be used to develop new catalysts for organic synthesis. It could also be used in the synthesis of new dyes and pigments. Finally, it could be used in the development of new analytical techniques, such as spectroscopy.

Scientific Research Applications

2,6-Dichloro-N-methylpyridin-4-amine has been used extensively in scientific research. It has been used in the synthesis of various organic compounds, such as amines, amides, and other pyridines. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics. This compound has also been used in the synthesis of various polymers, such as polyamides and polyurethanes.

Properties

IUPAC Name

2,6-dichloro-N-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRDWZKFGCLLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601456
Record name 2,6-Dichloro-N-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175461-33-3
Record name 2,6-Dichloro-N-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4,6-Trichloropyridine (1800 g, 9.89 mol) was dissolved in ethanol (1800 mL). Methylamine 40% solution in ethanol (6.3 L) was added over 1 h and 40 min maintaining the reaction temperature between 20-25° C. The reaction was stirred for 14 hours at room temperature and concentrated. The product was filtered, washed with methyl t-butyl ether (1,500 ml) and dried to yield A1.6 (1200 g, 68%)
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Synthesis routes and methods II

Procedure details

An 8M solution of methylamine in ethanol (5 ml; 40 mmol) was added drop wise to a stirred solution of 2,4,6-trichloropyridine (5 g; 27.4 mmol) in absolute ethanol (50 ml). After heating to 55-60° C. for 24 hr, the mixture was cooled to rt and concentrated. After adding water (50 ml) to the residue, the resulting suspension was filtered and the white filter cake was washed with water (3×10 ml). After air drying, the solid was suspended in dichloromethane (25 ml) and stirred for 10 minutes. Filtration, rinsing with dichloromethane and drying afforded 2.45 g (51%) of A1.6 as a white solid. HPLC (A): 95%, ret. time=1.16 min., LC/MS (M+H)+=177.00 (178.99).
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